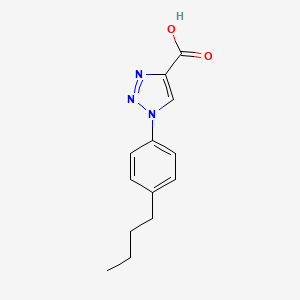
Acide 1-(4-butylphényl)-1H-1,2,3-triazole-4-carboxylique
Vue d'ensemble
Description
1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Acide 1-(4-butylphényl)-1H-1,2,3-triazole-4-carboxylique : est utilisé en synthèse organique, notamment dans la formation de dérivés de la purine par des réactions de cycloaddition azide-alcyne catalysées par le Cu(I) . Ces dérivés ont des implications significatives dans le développement de nouveaux composés présentant une activité biologique potentielle.
Chimie médicinale
En chimie médicinale, ce composé sert de bloc de construction pour créer des molécules ayant des effets thérapeutiques potentiels. Il est impliqué dans la synthèse de molécules qui peuvent servir d'intermédiaires pour les médicaments ciblant diverses maladies, notamment le cancer et les infections virales .
Biochimie
Le cycle triazole présent dans ce composé présente un intérêt en biochimie pour son potentiel à participer à des processus biochimiques. Les triazoles sont connus pour imiter la structure de la liaison peptidique, et ainsi, ils peuvent être incorporés dans des peptides pour étudier l'activité des protéases ou pour créer des peptidomimétiques .
Biologie
En biologie, les dérivés du composé sont étudiés pour leur rôle dans la thérapie anticancéreuse et en tant qu'antiviraux. Ils sont également explorés pour leur potentiel en tant qu'agonistes et antagonistes des récepteurs de l'adénosine, qui jouent un rôle crucial dans divers processus physiologiques .
Chimie industrielle
Ce composé trouve également des applications en chimie industrielle, où il est utilisé dans les réactions de couplage de Suzuki-Miyaura. Il s'agit d'une méthode largement appliquée pour la formation de liaisons carbone-carbone, essentielles dans la synthèse de composés organiques complexes .
Chimie analytique
En chimie analytique, This compound et ses dérivés peuvent être analysés en utilisant la chromatographie liquide haute performance (HPLC) en phase inverse. Cette technique est cruciale pour le contrôle qualité des produits pharmaceutiques et l'identification des impuretés .
Propriétés
IUPAC Name |
1-(4-butylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-4-10-5-7-11(8-6-10)16-9-12(13(17)18)14-15-16/h5-9H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDGVQSCPKWTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


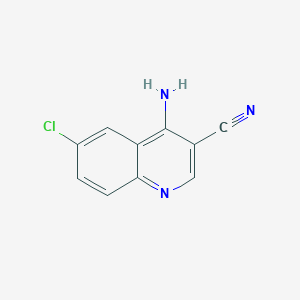
![3-[2-(1H-pyrazol-1-yl)ethoxy]aniline](/img/structure/B1517720.png)
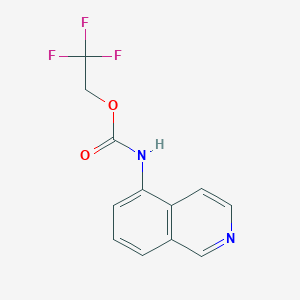
![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1517724.png)
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)

![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)
![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)
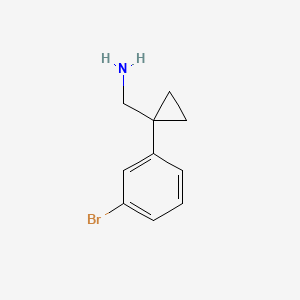
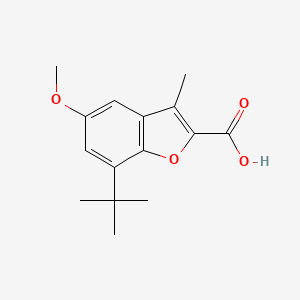
![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)

